molecular formula C18H18ClN3O2S B2936593 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097873-53-3

1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B2936593
CAS RN: 2097873-53-3
M. Wt: 375.87
InChI Key: WMKSFUFNOQNCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzimidazole group, which is a fused aromatic ring structure that is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and benzimidazole rings would contribute to the three-dimensional shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the pyrrolidine ring might undergo reactions involving the nitrogen atom, while the benzimidazole ring might participate in aromatic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the synthesis and chemical properties of benzimidazole derivatives and related compounds has led to the development of methodologies for creating a variety of heterocyclic compounds. For example, a study reported the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, showcasing a novel strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, which demonstrates significant functional group tolerance and efficiency (Cui et al., 2018).

Biological Activity and Potential Therapeutic Applications

Investigations into the biological activity of imidazole and benzimidazole derivatives have explored their potential as antiulcer agents, antimicrobial compounds, and materials for other therapeutic applications. One study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their cytoprotective properties in ethanol and HCl models (Starrett et al., 1989). Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, indicating a potential pathway for developing new therapeutic agents.

Structural Characterization and Coordination Chemistry

The structural characterization and coordination chemistry of compounds related to benzimidazoles have been studied to understand their interaction with metal centers, which could be crucial for developing catalytic systems or new materials. For instance, research into the rearrangement and coordination of 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene with nickel centers revealed insights into the electrochemical interactions and the formation of nickel complexes, which were characterized by various spectroscopic techniques and single X-ray diffraction studies (Bermejo et al., 2000).

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

1-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-13-20-16-7-3-4-8-17(16)22(13)14-10-11-21(12-14)25(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKSFUFNOQNCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole

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